molecular formula C20H15BrN6O2 B600904 Monohydroxy Etravirine CAS No. 1246815-68-8

Monohydroxy Etravirine

Cat. No. B600904
CAS RN: 1246815-68-8
M. Wt: 451.29
InChI Key:
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Description

Monohydroxy Etravirine is a derivative of Etravirine, which is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of human immunodeficiency virus type 1 infection . It is a potent inhibitor of HIV reverse transcriptase and retains activity against wild-type and most NNRTI-resistant HIV .


Synthesis Analysis

The synthesis of Etravirine involves several steps. CYP2C19 is primarily responsible for the formation of both the major monohydroxylated and dihydroxylated metabolites of ETR . These metabolites are produced via monomethylhydroxylation and dimethylhydroxylation of the dimethylbenzonitrile moiety .


Molecular Structure Analysis

The molecular formula of this compound is C20H15BrN6O2 . The molecular weight is 451.276 Da .


Chemical Reactions Analysis

Etravirine and its metabolites are substrates of CYP2C19, CYP3A4, CYP2C9, UGT1A3, and UGT1A8 . UGT1A3 and UGT1A8 were demonstrated to glucuronidate a CYP3A4-dependent monohydroxylated product . Treatment of primary human hepatocytes with ETR resulted in increases in CYP3A4 mRNA levels .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found on the PubChem database .

Scientific Research Applications

  • Biotransformation and Metabolism : Etravirine (ETR) is metabolized into monohydroxylated and dihydroxylated metabolites primarily by CYP2C19 and CYP3A4. These metabolites are substrates for various cytochromes and UDP-glucuronosyltransferases, indicating their significance in the drug metabolism process (Yanakakis & Bumpus, 2012).

  • Pharmacokinetics and Pharmacodynamics : Etravirine exhibits moderate intersubject variability and is highly protein-bound. It is metabolized by cytochrome P450 (CYP) 3A, 2C9, and 2C19, with metabolites undergoing glucuronidation. Etravirine demonstrates a long elimination half-life and the necessity of administration following a meal due to lower exposures when taken on an empty stomach (Schöller-Gyüre et al., 2009).

  • Resistance and Efficacy in Treatment : The efficacy of Etravirine in HIV-1 treatment, especially in treatment-experienced patients, is influenced by the presence of NNRTI-associated mutations. Studies have shown that multiple mutations are required for decreased susceptibility to Etravirine, unlike first-generation NNRTIs (Seminari, Castagna, & Lazzarin, 2008).

  • Drug Interactions : Etravirine has potential for drug-drug interactions, especially through modulation of expression and function of several ABC transporters (Zembruski, Haefeli, & Weiss, 2010).

  • Plasma Exposure and Efficacy : The plasma exposure of Etravirine is associated with its virological efficacy. Studies suggest that specific cutoff values for Etravirine plasma concentrations can be indicative of virological success or failure (Calcagno et al., 2014).

Mechanism of Action

Target of Action

Monohydroxy Etravirine, like its parent compound Etravirine, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections . Its primary target is the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1) . This enzyme plays a crucial role in the replication of the virus.

Mode of Action

This compound exerts its effects via direct inhibition of the reverse transcriptase enzyme of HIV-1 . It directly binds to the reverse transcriptase, blocking its DNA-dependent and RNA-dependent polymerase activity . This action prevents the virus from replicating within the host cells.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIV-1 replication cycle . By inhibiting the reverse transcriptase enzyme, the drug prevents the conversion of viral RNA into DNA, a critical step in the viral replication process .

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to be similar to that of Etravirine. Etravirine exhibits the potential for bi-directional drug–drug interactions with other antiretrovirals and concomitant medications through its interactions with cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 . The pharmacokinetic profile of Etravirine supports twice-daily dosing .

Result of Action

The result of this compound’s action is the inhibition of HIV-1 replication , which helps to control the progression of HIV-1 infection . It retains activity against wild-type and most NNRTI-resistant HIV .

Action Environment

The action of this compound can be influenced by various environmental factors, including the presence of other drugs. Etravirine demonstrates bi-directional drug–drug interaction potential through its interaction as a cytochrome P450 isozyme substrate, inhibitor, and inducer . Therefore, the efficacy and stability of this compound could be affected by the presence of other drugs that interact with the same CYP isozymes .

Future Directions

Etravirine is reserved for use in third- or fourth-line antiretroviral treatment regimens . Despite similar pharmacokinetic and pharmacodynamic results compared with twice-daily dosing, larger studies are needed to fully support once-daily etravirine dosing in treatment-naïve individuals .

Biochemical Analysis

Biochemical Properties

Monohydroxy Etravirine interacts with various enzymes and proteins in biochemical reactions. It is primarily metabolized by the cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 . The compound exhibits bi-directional drug-drug interaction potential through its interaction as a CYP isozyme substrate, inhibitor, and inducer .

Cellular Effects

This compound exerts its effects on various types of cells, particularly those infected with HIV-1. It directly inhibits the reverse transcriptase enzyme of HIV-1, blocking DNA-dependent and RNA-dependent polymerase activity . This inhibition does not extend to human DNA polymerase alpha, beta, or gamma .

Molecular Mechanism

The molecular mechanism of action of this compound involves direct binding to the reverse transcriptase enzyme of HIV-1, thereby inhibiting its function . This binding blocks the polymerase activity of the enzyme, preventing the synthesis of DNA from the RNA genome of the virus .

Temporal Effects in Laboratory Settings

The parent compound Etravirine has been shown to retain activity against wild-type and most NNRTI-resistant HIV over time .

Metabolic Pathways

This compound is involved in metabolic pathways mediated by the CYP isozymes: CYP3A4, CYP2C9, and CYP2C19 . These enzymes play a crucial role in the metabolism of the compound, influencing its pharmacokinetic and pharmacodynamic properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with various proteins and enzymes, including the CYP isozymes

Subcellular Localization

Given its role as an inhibitor of the reverse transcriptase enzyme of HIV-1, it is likely to be found in regions of the cell where this enzyme is active .

properties

IUPAC Name

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3-(hydroxymethyl)-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN6O2/c1-11-6-13(9-23)7-14(10-28)17(11)29-19-16(21)18(24)26-20(27-19)25-15-4-2-12(8-22)3-5-15/h2-7,28H,10H2,1H3,(H3,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEOCSSSLMRMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858135
Record name 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3-(hydroxymethyl)-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246815-68-8
Record name Monomethylhydroxy etravirine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3-(hydroxymethyl)-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONOMETHYLHYDROXY ETRAVIRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4ZR677MYJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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